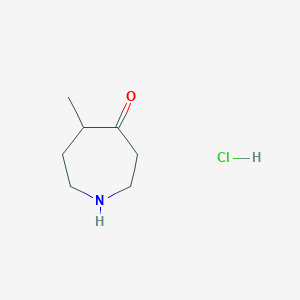
5-Methyl-6-methylsulfanyl-nicotinic acid
Descripción general
Descripción
5-Methyl-6-methylsulfanyl-nicotinic acid, also known as MMNA, is an organic compound . It belongs to the class of nicotinic acid derivatives. The IUPAC name for this compound is methyl 5-methyl-6-(methylsulfanyl)nicotinate .
Synthesis Analysis
The synthesis of 5-Methyl-6-methylsulfanyl-nicotinic acid and its derivatives has been reported in several studies . One study reported a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines . Another study developed the synthesis of previously unknown nitriles, esters, and an amide of 6-alkoxy-2-alkylsulfanyl-4-methyl (4,4-dimethyl)nicotinic acid .Molecular Structure Analysis
The molecular formula of 5-Methyl-6-methylsulfanyl-nicotinic acid is C8H9NO2S . The InChI code for this compound is 1S/C9H11NO2S/c1-6-4-7(9(11)12-2)5-10-8(6)13-3/h4-5H,1-3H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Methyl-6-methylsulfanyl-nicotinic acid include a molecular weight of 197.26 g/mol . The compound is solid at room temperature .Aplicaciones Científicas De Investigación
Industrial Applications
5-Methyl-6-methylsulfanyl-nicotinic acid, a derivative of nicotinic acid, plays a role in various industrial applications. Nicotinic acid, a naturally occurring pyridine carboxylic acid, is essential for humans and animals and used in antipelagic agents. Industrially, it is produced mainly by oxidation processes, but new technologies are necessary for environmentally friendly production. A literature review by Lisicki et al. (2022) focuses on ecological methods to produce nicotinic acid from raw materials such as 3-methylpyridine and 5-ethyl-2-methylpyridine, highlighting potential industrial applications (Lisicki, Nowak, & Orlińska, 2022).
Synthesis and Reactions
Research on the synthesis of 5-Methyl-6-methylsulfanyl-nicotinic acid derivatives has been conducted. Pratap et al. (2007) developed an innovative synthesis of aryl tethered 1,2-dihydro-2-oxopyridine-3-carboxylic acids. This process includes reactions involving methyl 6-aryl-4-methylsulfanyl-2H-pyran-2-one-3-carboxylates and cyanamide or arylamidine (Pratap, Farahanullah, Raghunandan, Maulik, & Ram, 2007).
Spectroscopic Properties and Calculations
Gökce and Bahçelī (2013) presented theoretical analyses of the possible conformations, molecular structures, vibrational, and electronic properties of 2-(methylthio)nicotinic acid, synonymously known as 2-(methylsulfanyl)nicotinic acid. Their study includes FT-IR and micro-Raman spectra analysis, providing insights into the structural and spectroscopic characteristics of this compound (Gökce & Bahçelī, 2013).
Optical Properties in Complexes
A study by Godlewska et al. (2020) investigated the optical properties of complexes involving 5-methyl-3-nicotinic acids. They synthesized complexes with terbium(III) and gadolinium(III) and characterized them through various spectroscopic techniques. The study provides insights into the luminescence and dynamics of the excited states of these complexes, contributing to the understanding of energy transfer processes (Godlewska, Hanuza, Hermanowicz, Lisiecki, Lorenc, Ryba-Romanowski, Kucharska, Ptak, & Macalik, 2020).
Herbicidal Activity and SAR Study
The herbicidal activity of compounds derived from nicotinic acid has been researched. Yu et al. (2021) synthesized N-(arylmethoxy)-2-chloronicotinamides from nicotinic acid, assessing their herbicidal activity against specific plant species. This research contributes to the development of new herbicides based on the structure-activity relationships of these compounds (Yu, Wang, Bajsa-Hirschel, Cantrell, Duke, & Liu, 2021).
Safety and Hazards
Mecanismo De Acción
Target of Action
Given its structural similarity to niacin (also known as vitamin b3 or nicotinic acid), it’s plausible that it may interact with similar targets . Niacin acts as a precursor to the coenzymes nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP), which play crucial roles in metabolism .
Mode of Action
Niacin is metabolized to NAD via the Preiss–Handler pathway . As part of these nucleotides, the nicotinamide moiety acts as an electron donor or acceptor in many vital redox reactions catalyzed by various enzymes .
Biochemical Pathways
It serves as a precursor to NAD and NADP, coenzymes that are essential for various metabolic processes, including oxidative catabolism, which results in ATP synthesis .
Result of Action
Niacin plays a vital role in maintaining efficient cellular function, and it has direct effects, including antilipolytic, vasodilatory, and neuroprotective functions .
Propiedades
IUPAC Name |
5-methyl-6-methylsulfanylpyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2S/c1-5-3-6(8(10)11)4-9-7(5)12-2/h3-4H,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHJARNLNPHKLKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1SC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-6-methylsulfanyl-nicotinic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



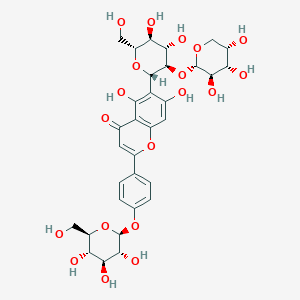
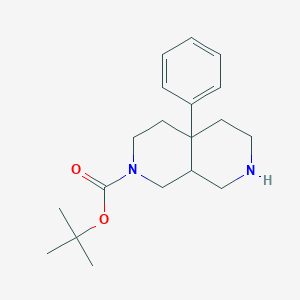
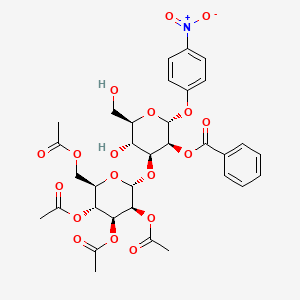
![3-Bromo-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyridine-6-carboxylic acid ethyl ester](/img/structure/B1429037.png)



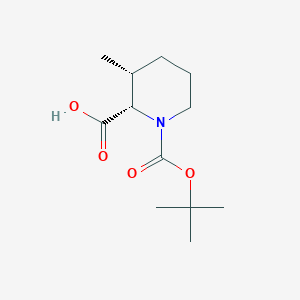




![3,6-dibromo-9-{4-[(2-ethylhexyl)oxy]phenyl}-9H-carbazole](/img/structure/B1429049.png)
